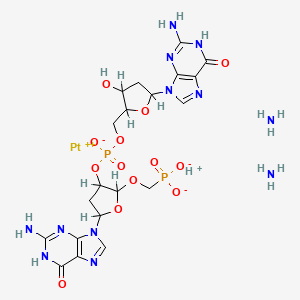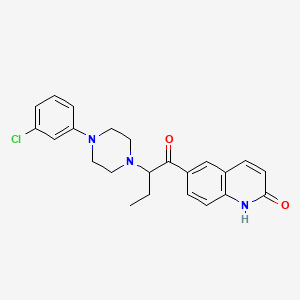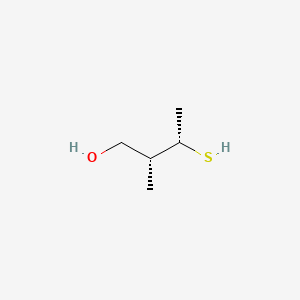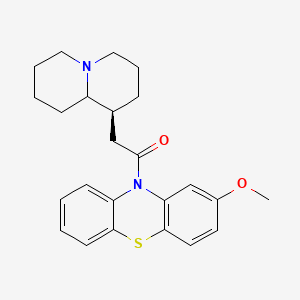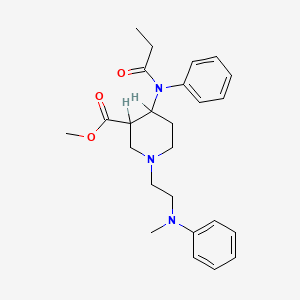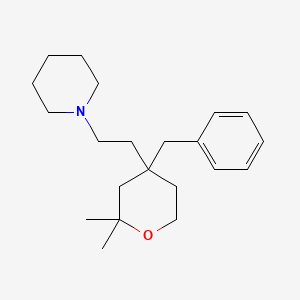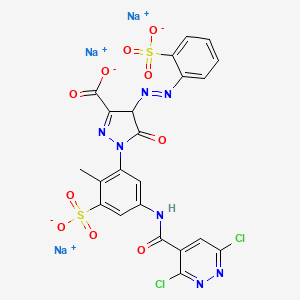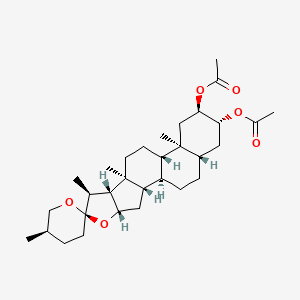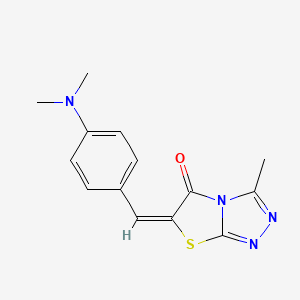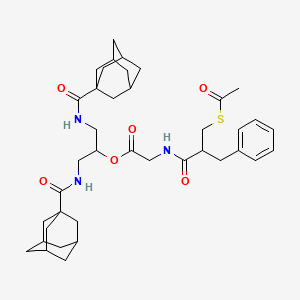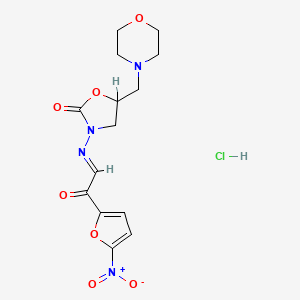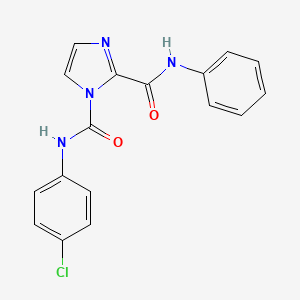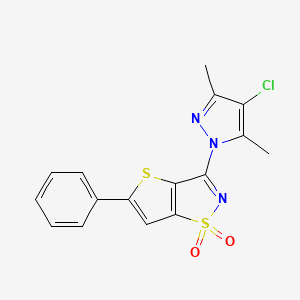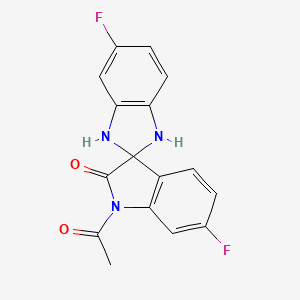
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((4-methoxyphenyl)methylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((4-methoxyphenyl)methylene)hydrazide is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((4-methoxyphenyl)methylene)hydrazide typically involves a multi-step process starting from isatin or its derivatives. The key steps include:
Condensation Reaction: The initial step involves the condensation of isatin with o-phenylenediamine in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature.
Chlorination: The resulting product undergoes chlorination to introduce the chloro group at the 2-position of the indoloquinoxaline ring.
Hydrazide Formation: The final step involves the reaction of the chlorinated product with (4-methoxyphenyl)methylenehydrazine to form the desired hydrazide compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((4-methoxyphenyl)methylene)hydrazide can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydrazide moiety.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Cyclization Reactions: Catalysts such as acids or bases are often employed to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the hydrazide moiety .
Scientific Research Applications
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((4-methoxyphenyl)methylene)hydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is used to study DNA intercalation and its effects on DNA stability and replication.
Pharmacological Research: The compound is investigated for its potential as a multi-drug resistance modulator, particularly in cancer therapy.
Mechanism of Action
The primary mechanism of action of 2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((4-methoxyphenyl)methylene)hydrazide involves DNA intercalation. The compound inserts itself between the base pairs of the DNA helix, disrupting the processes vital for DNA replication and transcription . This intercalation leads to the stabilization of the DNA duplex and inhibits the activity of enzymes such as topoisomerase II, which are essential for DNA replication .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline structure, known for its anticancer properties.
NCA0424: A synthetic indoloquinoxaline derivative with high DNA binding affinity and anticancer activity.
B-220 and 9-OH-B-220: Indoloquinoxaline derivatives with significant multi-drug resistance modulating activity.
Uniqueness
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((4-methoxyphenyl)methylene)hydrazide is unique due to its specific substitution pattern and the presence of the hydrazide moiety. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research in medicinal chemistry .
Properties
CAS No. |
109322-01-2 |
|---|---|
Molecular Formula |
C24H18ClN5O2 |
Molecular Weight |
443.9 g/mol |
IUPAC Name |
2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H18ClN5O2/c1-32-17-9-6-15(7-10-17)13-26-29-22(31)14-30-21-5-3-2-4-18(21)23-24(30)28-19-11-8-16(25)12-20(19)27-23/h2-13H,14H2,1H3,(H,29,31)/b26-13+ |
InChI Key |
IPBAEWCTTHJAHI-LGJNPRDNSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CN2C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C42 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CN2C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


